Shishijimicin C
Description
Shishijimicin C is a member of the enediyne family of natural products, isolated alongside Shishijimicin A and B from the marine ascidian Didemnum proliferum . These compounds are characterized by a highly reactive enediyne core, which generates DNA-damaging 1,4-benzenoid diradicals upon activation, and a unique β-carboline disaccharide domain that facilitates DNA intercalation . This compound shares the same enediyne core as its siblings (A and B) and other marine enediynes like namenamicin and calicheamicin γ1 .
Properties
Molecular Formula |
C45H50N4O12S4 |
|---|---|
Molecular Weight |
967.2 g/mol |
IUPAC Name |
methyl N-[(1R,4Z,8S,13Z)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16-/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1 |
InChI Key |
MFKZOPIAQKMURV-FIPNERGISA-N |
Isomeric SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Canonical SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O |
Synonyms |
Shishijimicin C |
Origin of Product |
United States |
Chemical Reactions Analysis
Bergman Cycloaromatization
Shishijimicin A’s enediyne core undergoes Bergman cyclization under physiological conditions to generate a cytotoxic 1,4-didehydrobenzene biradical, enabling DNA strand scission.
| Reaction Parameter | Value | Source |
|---|---|---|
| Activation enthalpy (ΔH‡) | ~25–32 kcal/mol | |
| Reaction enthalpy (ΔRH) | ~14–18 kcal/mol | |
| Critical C1–C6 distance | 3.2–3.8 Å |
This reaction is triggered by La(III)-mediated coordination , enabling precise diastereocontrol during synthesis .
Reetz–Müller-Starke Reaction
Used to construct the sulfur-bearing quaternary carbon center in the carboline disaccharide domain:
-
Substrate : Dithioketal 15
-
Conditions : TMSCN, SnCl4, CH2Cl2, 0°C
Glycosidation and Coupling Reactions
-
Mukaiyama glycosidation : Coupling of glycosyl donor 5 with methylthio sugar 4 (AgClO4/SnCl2, 85% yield) .
-
Carboline dianion coupling : Addition to disaccharide aldehyde 21 (KHMDS, t-BuLi, 70% yield) .
Synthetic Strategies for Shishijimicin A Analogues
Recent studies have streamlined Shishijimicin A’s synthesis to enable ADC development. Key steps include:
Trisulfide Assembly
-
Reagents : PhthNSSMe (patented trisulfenylating agent).
-
Conditions : LaCl3·2LiCl, TIPSCl, −78°C to RT.
DNA Interaction and Cleavage Mechanism
Shishijimicin A binds DNA’s minor groove, intercalating its β-carboline moiety. The resulting biradical abstracts hydrogen atoms from deoxyribose, causing double-strand breaks .
Challenges and Innovations
Comparison with Similar Compounds
Structural Similarities and Differences
All three Shishijimicins (A, B, C) feature:
Key distinctions :
| Feature | Shishijimicin A | Shishijimicin B | Shishijimicin C |
|---|---|---|---|
| Potency (IC50) | 0.47 pM (P388 cells) | 2.0–3.3 nM | Data limited |
| Carbohydrate Modifications | 6-deoxy sugar with MeS/OH groups | Simplified sugar domain | Likely intermediate complexity |
| β-Carboline Substituents | Fully substituted | Partial substitution | Unknown |
Shishijimicin A is the most potent, with sub-picomolar cytotoxicity, attributed to optimized interactions between its β-carboline and DNA minor grooves . Shishijimicin B, while structurally similar, shows reduced potency (nanomolar range), likely due to a less complex carbohydrate domain . This compound’s exact structure and activity remain less documented, but it is hypothesized to occupy an intermediate position in the potency hierarchy .
Comparison with Other Enediyne Natural Products
Calicheamicin γ1
Namenamicin
Mechanistic Insights: DNA Interaction and Cleavage
Shishijimicins bind DNA via two mechanisms:
Intercalation: β-Carboline inserts into DNA minor grooves, stabilizing the complex .
Cleavage : Enediyne activation produces diradicals that induce double-strand breaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
